

bromosporine BRD4 inhibition IC50 comparison other inhibitors

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Compound Focus: Bromosporine

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Potency and Selectivity Comparison

| Inhibitor Name | Primary Target Profile | Reported IC50/KD for BRD4 | Key Characteristics & Contextual Data |
|----------------|------------------------|---------------------------|---------------------------------------|
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| **Bromosporine** | Broad-spectrum; inhibits BRD2, BRD4, BRD9, CECR2, and many others [1] | IC50 = 0.29 μ M (BRD4) [2] KD = 41.8 nM (BRD4-BD1) [1] | • **Pan-bromodomain inhibitor** [1] • Tool compound for identifying BRD-dependent cellular processes [1] | | **JQ1** | BET family (Brd2, Brd3, Brd4, Brdt) [3] | IC50 = 102 nM (NCI-H211 cells) [4] | • **First-generation, selective BET inhibitor** [3] • Significant activity in diverse tumor models [1] | | **NHWD-870** | BET family [4] | Biochemical IC50 = 2.7 nM [4] Cellular IC50 = 1.6-2.46 nM [4] | • **Next-generation, highly potent BET inhibitor** [4] • ~50x more potent than JQ1 in cellular assays [4] |

Experimental Data and Methodology

The data in the table comes from established biochemical and cellular assays. Here are the common experimental protocols used to generate this data:

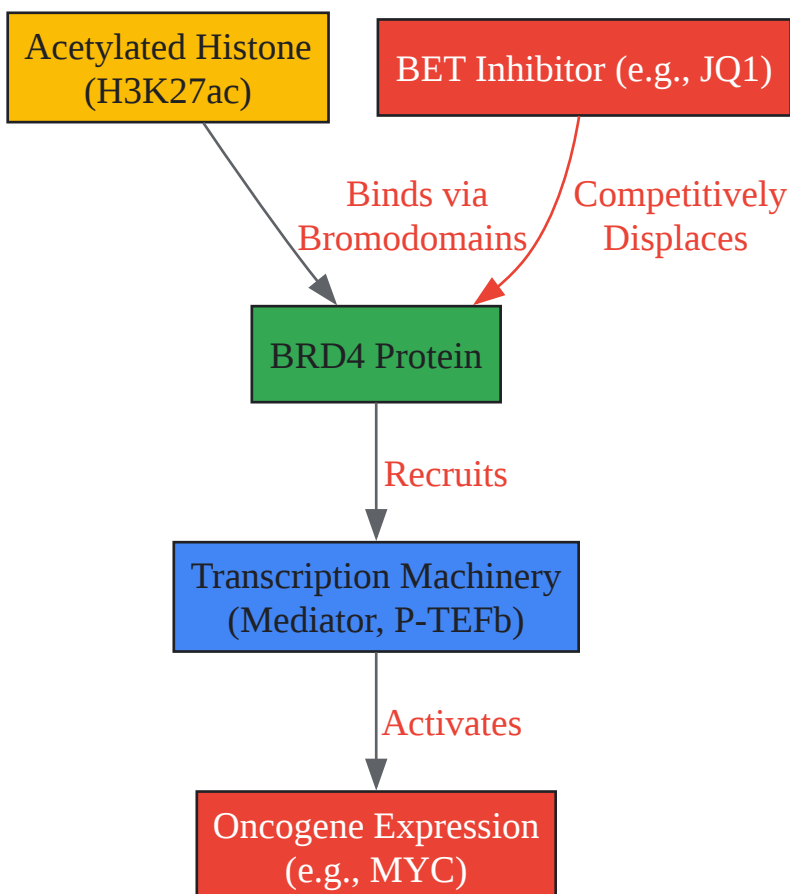
- **Binding Affinity (KD) Measurement:** The affinity of **Bromosporine** for various bromodomains was determined using **Isothermal Titration Calorimetry (ITC)** [1]. This technique measures the heat

change when the inhibitor binds to the recombinant bromodomain protein, allowing for precise calculation of the dissociation constant (KD) [1].

- **Cellular Potency (IC50) Measurement:** The half-maximal inhibitory concentration (IC50) in cells, as reported for JQ1 and NHWD-870, is typically derived from **cell viability or proliferation assays** [4]. For example, the NCI-H211 small cell lung cancer cells were treated with a dose range of the inhibitor, and cell viability was measured to determine the concentration that inhibits 50% of cell growth [4].
- **Bromodomain Profiling:** **Bromosporine**'s broad-spectrum activity was identified using a **thermal stability assay** and confirmed by screening against a panel of 42 recombinant bromodomains using **biolayer interferometry (BLI)**, which measures binding interactions in real-time [1].

Mechanisms of BET Inhibition

BET inhibitors like JQ1 and NHWD-870 work by mimicking the acetylated lysine residue, competitively displacing BET proteins from acetylated chromatin [3] [5]. This diagram illustrates the transcriptional role of BRD4 and the inhibitory mechanism.



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This displacement leads to the downregulation of key oncogenes, such as **MYC**, which is a primary mechanism for the anti-cancer effects of BET inhibitors in many hematological malignancies and solid tumors [5] [4]. In contrast, **Bromosporine**'s broad activity makes it a valuable tool for basic research to identify which cellular processes depend on bromodomains, but its lack of selectivity limits its therapeutic application [1].

Research Implications

- **For a Selective BET Inhibitor:** If your goal is to probe or inhibit the BET family specifically, **JQ1** is a well-established reference compound. The data suggests that **NHWD-870** represents a more potent alternative in this class [4].
- **For a Pan-Bromodomain Tool:** If the research question involves identifying the role of non-BET bromodomains in a biological model, **Bromosporine** is an excellent starting point due to its promiscuous profile [1] [6].

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